N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine and iodine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-iodobenzoyl chloride under mild conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antimicrobial agent. .
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules. .
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound enhance its binding affinity to certain enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various scientific research applications, particularly in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C14H8FIN2OS |
---|---|
Molecular Weight |
398.20 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C14H8FIN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) |
InChI Key |
AMGLPCPCBXVYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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